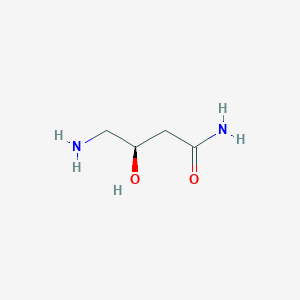

Butanamide, 4-amino-3-hydroxy-, (R)-

Description

BenchChem offers high-quality Butanamide, 4-amino-3-hydroxy-, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanamide, 4-amino-3-hydroxy-, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61849-28-3 |

|---|---|

Molecular Formula |

C4H10N2O2 |

Molecular Weight |

118.13 g/mol |

IUPAC Name |

(3R)-4-amino-3-hydroxybutanamide |

InChI |

InChI=1S/C4H10N2O2/c5-2-3(7)1-4(6)8/h3,7H,1-2,5H2,(H2,6,8)/t3-/m1/s1 |

InChI Key |

VNVOVOGNNMKSTF-GSVOUGTGSA-N |

Isomeric SMILES |

C([C@H](CN)O)C(=O)N |

Canonical SMILES |

C(C(CN)O)C(=O)N |

Origin of Product |

United States |

Synthetic Pathways and Stereoselective Preparation of R 4 Amino 3 Hydroxybutanamide

Enantioselective Synthesis Strategies for Chiral 4-Amino-3-hydroxybutanamide (B1229581) and its Stereoisomers

Enantioselective synthesis is critical for producing optically pure (R)-4-amino-3-hydroxybutanamide. These strategies can be broadly categorized into those employing biological systems, those using chiral catalysts or auxiliaries, and those starting from naturally chiral molecules.

Chemoenzymatic methods leverage the high selectivity of enzymes for stereocontrolled transformations, combined with traditional organic chemistry techniques. These approaches are particularly effective for creating chiral intermediates that can be converted to the target amide.

A common chemoenzymatic route involves the synthesis of chiral β-hydroxy nitriles, which are versatile precursors to β-hydroxy amides. For instance, a key intermediate, ethyl (R)-4-cyano-3-hydroxybutyrate, can be prepared using enzymes like halohydrin dehalogenase, nitrilase, or carbonyl reductase. These enzymes can resolve racemic mixtures or catalyze asymmetric reactions to produce the desired enantiomer with high purity.

One innovative chemoenzymatic cascade involves the use of an aldoxime dehydratase and a nitrile hydratase. This synergistic system can convert aldehydes into amides in a one-pot process, offering a greener alternative to methods that use cyanide. By designing a biphasic reaction system, the chemical synthesis of an aldoxime can be coupled with its enzymatic dehydration to a nitrile, followed by hydration to the corresponding amide, achieving good yields and avoiding enzyme inactivation. tandfonline.com

Table 1: Enzymes in the Synthesis of (R)-4-amino-3-hydroxybutanamide Precursors

| Enzyme Class | Precursor Synthesized | Role of Enzyme |

|---|---|---|

| Carbonyl Reductase | Ethyl (R)-4-cyano-3-hydroxybutyrate | Asymmetric reduction of a keto group |

| Nitrilase | (R)-4-amino-3-hydroxybutanoic acid | Enantioselective hydrolysis of a nitrile |

| Aldoxime Dehydratase | Chiral β-hydroxy nitriles | Dehydration of aldoximes |

These enzymatic steps provide the chiral core that can then be chemically elaborated. For example, the chiral nitrile precursor can be reduced to the corresponding amine and subsequently hydrolyzed or amidated to form (R)-4-amino-3-hydroxybutanamide.

Asymmetric synthetic methodologies utilize chiral catalysts, auxiliaries, or reagents to induce stereoselectivity in a reaction, starting from achiral or racemic precursors. These methods are a cornerstone of modern organic synthesis and have been applied to the production of chiral γ-amino acids and their derivatives. acs.org

One powerful technique is the asymmetric Michael addition, which is used to prepare β-substituted GABA derivatives. In this approach, a nucleophile is added to an α,β-unsaturated carbonyl compound in the presence of a chiral catalyst or with a chiral auxiliary attached to the substrate. This establishes the stereocenter at the β-position. For the synthesis of the target compound, this could involve the conjugate addition of a nitrogen nucleophile or a masked equivalent to an appropriate unsaturated precursor, stereoselectively forming the C-N bond.

Another significant approach is the asymmetric hydrogenation of prochiral substrates. For instance, the hydrogenation of a β-keto ester or a dehydro amino acid derivative using a chiral metal catalyst (e.g., based on Rhodium or Ruthenium) can set the stereochemistry of the hydroxyl and amino groups with high fidelity.

The chiral pool synthesis approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This strategy elegantly transfers the inherent chirality of the starting material to the final product.

L-ascorbic acid and D-arabinose have been successfully employed as chiral precursors for the synthesis of (R)-4-amino-3-hydroxybutanoic acid (GABOB), the corresponding carboxylic acid of the target amide. nih.gov In these syntheses, the stereocenters of the sugar are manipulated through a series of chemical transformations, including selective bromination, hydrogenolysis, and amination, to yield the optically pure product. nih.gov

Another common chiral precursor is L-serine. An efficient synthesis of the related compound (R)-lacosamide, which shares a similar structural motif, has been achieved starting from L-serine. libretexts.org This strategy involves protecting the functional groups of serine, modifying the carbon backbone, and then deprotecting to reveal the final structure, demonstrating the utility of amino acids as versatile chiral building blocks. libretexts.org

Table 2: Chiral Pool Precursors for (R)-4-amino-3-hydroxybutanoic acid Synthesis

| Chiral Precursor | Key Transformations | Reference |

|---|---|---|

| L-Ascorbic Acid | Bromination, Hydrogenolysis, Amination | nih.gov |

| D-Arabinose | Conversion to dibromoester, Hydrogenolysis, Azide substitution, Reduction | nih.gov |

Once the chiral acid, (R)-4-amino-3-hydroxybutanoic acid, is obtained through any of these methods, it can be converted to the final amide, (R)-4-amino-3-hydroxybutanamide, through standard amidation procedures. This typically involves activating the carboxylic acid (e.g., as an acid chloride or with a coupling agent like DCC or EDC) followed by reaction with ammonia.

Derivatization and Functionalization Strategies for Butanamide, 4-amino-3-hydroxy-, (R)-

The presence of three reactive functional groups—a primary amine, a secondary hydroxyl group, and a primary amide—makes (R)-4-amino-3-hydroxybutanamide a versatile scaffold for further chemical modification. Derivatization can be used to modulate the compound's biological activity, solubility, and other physicochemical properties.

Modification at the Amide Nitrogen

The nitrogen atom of the amide group can be functionalized, typically through N-alkylation or N-arylation. However, direct alkylation of a primary amide can be challenging. A more common strategy is to synthesize these derivatives by using a substituted amine during the final amidation step. For example, a series of N-benzyl-4-hydroxybutanamide derivatives have been synthesized by reacting the corresponding lactone precursor with various substituted benzylamines. This approach allows for the introduction of a wide range of substituents on the amide nitrogen, which has been shown to influence the compound's activity as a GABA transporter inhibitor.

Functionalization of the Hydroxyl Group

The secondary hydroxyl group is a key site for functionalization, which can be accomplished through esterification or etherification. libretexts.orghighfine.com These modifications require careful consideration of the other reactive groups in the molecule.

To achieve selective functionalization of the hydroxyl group, the more nucleophilic primary amine often needs to be protected first. Common amine protecting groups, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), can be installed. With the amine protected, the hydroxyl group can be targeted.

Esterification: The hydroxyl group can be acylated using acid chlorides or anhydrides in the presence of a base to form esters.

Etherification: To form ethers, the alcohol can be deprotonated with a strong base (e.g., sodium hydride) and reacted with an alkyl halide (Williamson ether synthesis). Silyl (B83357) ethers are also common protecting groups and functional handles, formed by reacting the alcohol with a silyl chloride (like TBDMS-Cl or TIPS-Cl) in the presence of a base like imidazole. harvard.edu These silyl ethers are stable under many reaction conditions but can be readily removed using a fluoride (B91410) source, such as TBAF. harvard.edu

These derivatization strategies allow for the fine-tuning of the molecule's properties and the exploration of structure-activity relationships.

Derivatization of the Primary Amino Group

The primary amino group in (R)-4-amino-3-hydroxybutanamide is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives. Standard organic reactions such as acylation and alkylation can be employed to alter the compound's physicochemical properties, including polarity, lipophilicity, and hydrogen bonding capacity. These modifications can significantly influence the molecule's biological activity and pharmacokinetic profile.

Acylation: The primary amine can readily react with acylating agents like acid chlorides, anhydrides, or activated esters to form N-acyl derivatives. For instance, reaction with acetic anhydride (B1165640) can yield the corresponding N-acetylated compound. nih.gov This transformation is often used to modulate the basicity of the amino group and to introduce various substituents that can interact with biological targets.

Alkylation: N-alkylation of the primary amino group introduces alkyl substituents, which can alter the steric and electronic properties of the molecule. Methods for alkylation can include reductive amination with aldehydes or ketones or direct alkylation with alkyl halides. Enantioselective alkylation techniques have been developed for amino acid derivatives, which could potentially be adapted for (R)-4-amino-3-hydroxybutanamide to create complex chiral structures. thieme-connect.deresearchgate.net

Derivatization is also a crucial technique for analytical purposes. Reagents such as o-phthaldialdehyde (OPA), in the presence of a thiol, react with primary amines to form highly fluorescent isoindole derivatives, enabling sensitive detection in biological samples. researchgate.net

| Reaction Type | Reagent Example | Product Type | Purpose |

| Acylation | Acetic Anhydride | N-acetyl derivative | Modulation of basicity, introduction of new functional groups |

| Alkylation | Alkyl Halide | N-alkyl derivative | Alteration of steric and electronic properties |

| Analytical Derivatization | o-Phthaldialdehyde (OPA) | Fluorescent isoindole | Sensitive detection and quantification |

Carbon Chain Elongation and Structural Modifications in Butanamide Derivatives

Modifying the carbon backbone of butanamide derivatives is a strategy to explore the structure-activity relationships (SAR) of new bioactive compounds. Carbon chain elongation and other structural alterations can lead to analogues with improved potency, selectivity, or metabolic stability. mdpi.com

Carbon Chain Elongation: Classic methods for extending a carbon chain by one carbon atom often involve the use of cyanide as a nucleophile. studymind.co.uk For example, a precursor to a butanamide derivative could be elongated via nucleophilic substitution of a leaving group with a cyanide ion, followed by hydrolysis or reduction of the resulting nitrile. More advanced synthetic pathways, including enzymatic and recursive metabolic engineering approaches, have been developed to extend the carbon chain of various organic molecules, which could be conceptually applied to butanamide precursors. acs.orgnih.gov Another approach involves a three-step cycle of alcohol dehydration, hydroformylation, and hydrogenation to achieve a stepwise C1-elongation. acs.org

Structural Modifications: The butanamide scaffold is amenable to a wide range of structural modifications to generate novel derivatives. nih.gov These can include:

Backbone Modification: Altering the amide bond itself, for instance, by substituting the oxygen with sulfur to create a thioamide, can improve membrane permeability and bioavailability of peptide-like molecules. nih.gov

Introduction of Cyclic Systems: Incorporating cyclic structures, such as bridged bicyclic skeletons, can introduce conformational rigidity, which may enhance binding affinity to a biological target. mdpi.com

Halogenation: The introduction of halogen atoms onto the side chains of amino acid-like structures can influence physicochemical properties and modulate biological activity. researchgate.net

These modifications aim to optimize the drug-like properties of the lead compound by systematically altering its structure and observing the effect on its biological function. mdpi.com

| Modification Strategy | Example | Potential Outcome |

| Carbon Chain Elongation | Cyanide-mediated SN2 reaction | Access to longer-chain homologues |

| Backbone Isosterism | Amide to Thioamide | Improved permeability and metabolic stability nih.gov |

| Conformational Constraint | Introduction of a bicyclic moiety | Enhanced target binding and selectivity mdpi.com |

| Functional Group Alteration | Halogenation | Modulated physicochemical properties and activity researchgate.net |

Chemical Transformations of 4-Amino-3-hydroxybutanamide to Related Bioactive Molecules

(R)-4-amino-3-hydroxybutanamide serves as a valuable chiral building block for the synthesis of other important bioactive molecules. A key transformation is its conversion to the corresponding carboxylic acid, which often exhibits distinct pharmacological properties.

(R)-4-Amino-3-hydroxybutyric acid, also known as (R)-GABOB, is a neuromodulator with antiepileptic and hypotensive activity. researchgate.net It is the biologically more active enantiomer compared to its (S)-isomer. researchgate.netnih.gov The chemical conversion of (R)-4-amino-3-hydroxybutanamide to (R)-GABOB involves the hydrolysis of the primary amide functional group to a carboxylic acid.

This transformation is a fundamental reaction in organic chemistry and can be achieved under either acidic or basic conditions, typically with heating. The reaction involves the nucleophilic attack of water (in acidic conditions) or a hydroxide (B78521) ion (in basic conditions) on the amide carbonyl carbon, leading to the cleavage of the carbon-nitrogen bond and the formation of the carboxylic acid and ammonia.

Numerous syntheses of (R)-GABOB have been reported starting from various chiral precursors. researchgate.netscispace.comnih.gov Many of these synthetic routes converge on an intermediate, such as a protected amino ester, which is then hydrolyzed in the final step to yield the target (R)-GABOB molecule. researchgate.netscispace.com For example, a common strategy involves the hydrolysis of (R)-ethyl 4-amino-3-hydroxybutanoate (B1234501) or a related N-protected ester. researchgate.netresearchgate.net The hydrolysis of the amide, (R)-4-amino-3-hydroxybutanamide, would proceed under similar conditions to afford the desired bioactive acid, (R)-GABOB.

Advanced Spectroscopic and Structural Elucidation of R 4 Amino 3 Hydroxybutanamide and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the chemical environment, connectivity, and spatial relationships of atoms within the molecule can be elucidated.

For (R)-4-amino-3-hydroxybutanamide, ¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. The ¹³C NMR spectrum would reveal the number of chemically distinct carbon atoms and their electronic environments.

To establish the complete bonding framework, 2D NMR experiments are crucial. A Correlation Spectroscopy (COSY) experiment would identify protons that are coupled to each other, typically on adjacent carbons. Total Correlation Spectroscopy (TOCSY) would extend these correlations to reveal entire spin systems, connecting protons that are part of the same molecular fragment.

Table 1: Expected ¹H NMR Observables for (R)-4-Amino-3-hydroxybutanamide

| Protons | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Expected COSY Correlations |

|---|---|---|---|

| H2 (CH₂) | 2.0 - 2.5 | Doublet of doublets (dd) | H3 |

| H3 (CH) | 3.8 - 4.2 | Multiplet (m) | H2, H4 |

| H4 (CH₂) | 2.9 - 3.4 | Multiplet (m) | H3 |

| NH₂ | 6.5 - 8.0 (amide), 7.0-8.5 (amine) | Broad singlet (br s) | None |

| OH | 4.0 - 5.5 | Broad singlet (br s) | None |

Note: Chemical shifts are highly dependent on the solvent and pH. Amide and hydroxyl protons may exchange with deuterium (B1214612) in deuterated protic solvents, leading to signal disappearance.

Table 2: Expected ¹³C NMR Observables for (R)-4-Amino-3-hydroxybutanamide

| Carbon | Expected Chemical Shift Range (ppm) |

|---|---|

| C1 (C=O) | 170 - 180 |

| C2 (CH₂) | 35 - 45 |

| C3 (CH) | 65 - 75 |

| C4 (CH₂) | 40 - 50 |

Note: Chemical shifts are predicted based on typical values for similar functional groups.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HR-MS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For (R)-4-amino-3-hydroxybutanamide (C₄H₁₀N₂O₂), the expected exact mass would be calculated and compared to the experimentally measured value with a high degree of accuracy (typically within 5 ppm).

Table 3: Predicted HR-MS Data and Fragmentation for (R)-4-Amino-3-hydroxybutanamide

| Ion | Formula | Calculated Exact Mass (m/z) | Potential Origin of Fragment |

|---|---|---|---|

| [M+H]⁺ | C₄H₁₁N₂O₂⁺ | 119.0764 | Protonated parent molecule |

| [M+H - H₂O]⁺ | C₄H₉N₂O⁺ | 101.0658 | Loss of the hydroxyl group |

| [M+H - NH₃]⁺ | C₄H₈NO₂⁺ | 102.0504 | Loss of the primary amine group |

| [M+H - H₂O - CO]⁺ | C₃H₉N₂⁺ | 73.0760 | Subsequent loss of carbonyl group |

Note: Fragmentation patterns can be complex and depend on the ionization method and collision energy.

Vibrational Spectroscopy for Functional Group Characterization and Conformational Insights (e.g., IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov These two techniques are often complementary.

For (R)-4-amino-3-hydroxybutanamide, IR spectroscopy would be expected to show strong absorptions corresponding to the stretching vibrations of the O-H (hydroxyl), N-H (amine and amide), and C=O (amide) bonds. The bending vibrations of the N-H bonds are also characteristic. Raman spectroscopy would be particularly sensitive to the vibrations of the carbon backbone. nih.gov

Table 4: Expected Vibrational Bands for (R)-4-Amino-3-hydroxybutanamide

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|---|

| O-H (alcohol) | Stretching | 3200 - 3600 (broad) | IR |

| N-H (amine) | Stretching | 3300 - 3500 | IR |

| N-H (amide) | Stretching | 3100 - 3500 | IR |

| C-H (aliphatic) | Stretching | 2850 - 3000 | IR, Raman |

| C=O (amide I) | Stretching | 1630 - 1680 | IR |

Electronic Spectroscopy for Photophysical Characterization (e.g., UV-Vis, Fluorescence)

Electronic spectroscopy, such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, provides information about the electronic transitions within a molecule. These techniques are most informative for compounds containing chromophores, such as conjugated π-systems or aromatic rings.

(R)-4-amino-3-hydroxybutanamide lacks a significant chromophore. The amide group exhibits a weak n → π* transition at around 210-220 nm, which is often difficult to observe and may be masked by the solvent cutoff. Therefore, significant absorption in the standard UV-Vis range (200-800 nm) is not expected. Consequently, the compound is not expected to be fluorescent.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination (for crystalline derivatives)

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. To perform this analysis, a suitable single crystal of the compound or a crystalline derivative is required.

For (R)-4-amino-3-hydroxybutanamide, a successful crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles. Crucially, it would confirm the (R) configuration at the chiral center (C3) by determining the spatial arrangement of the amino, hydroxyl, and other substituent groups. The analysis would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the amine, hydroxyl, and amide groups.

Mechanistic Investigations of Biological Interactions of 4 Amino 3 Hydroxybutanamide Derivatives

Elucidation of Molecular Targets for Functionalized Butanamides

The biological activity of 4-amino-3-hydroxybutanamide (B1229581) derivatives is attributed to their interactions with specific molecular targets, primarily neurotransmitter transporters and enzymes involved in tissue remodeling. Extensive research has focused on elucidating these interactions to understand the therapeutic potential of this class of compounds.

Gamma-Aminobutyric Acid (GABA) Transporter Subtypes (GAT1, GAT2, GAT3, GAT4) as Interaction Partners

Derivatives of 4-hydroxybutanamide (B1328909) and 4-aminobutanamide (B1198625) have been identified as inhibitors of the four known murine GABA transporter subtypes: mGAT1, mGAT2, mGAT3, and mGAT4. These transporters are crucial for regulating the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft, and their inhibition can potentiate GABAergic neurotransmission.

A series of novel functionalized amino acids, including 4-hydroxybutanamide and 4-aminobutanamide derivatives, were synthesized and evaluated for their inhibitory activity on all four mouse GAT subtypes. acs.org The introduction of various substituents on the butanamide scaffold has been explored to modulate the potency and selectivity of these compounds. For instance, derivatives of N-arylalkyl-2-(4-diphenylmethylpiperazin-1-yl)-4-hydroxybutyramide have shown activity, with the benzhydryl and benzylamide moieties being important for their inhibitory effect on murine GATs.

Furthermore, research has demonstrated that 4-aminobutanamide derivatives can exhibit slightly improved inhibitory activity compared to their 4-hydroxybutanamide counterparts in certain structural contexts. Molecular modeling studies suggest that these compounds likely bind within the vestibule of the transporters.

Matrix Metalloproteinases (MMPs) as Potential Enzymatic Targets

N-hydroxybutanamide derivatives have been investigated as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.govnih.gov Dysregulation of MMP activity is implicated in various pathological processes, including cancer metastasis.

Specifically, a novel series of N-hydroxybutanamide derivatives was synthesized and evaluated for their ability to inhibit MMP-2, MMP-3, MMP-9, and MMP-14. nih.govmdpi.com One particular iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide demonstrated inhibitory activity against MMP-2, MMP-9, and MMP-14 in the low micromolar range. nih.govnih.gov The hydroxamic acid moiety present in these N-hydroxybutanamide derivatives is a key structural feature for chelating the zinc ion in the active site of MMPs, thereby inhibiting their enzymatic activity. nih.gov

Other Identified Biological Receptor and Enzyme Interactions

The broader class of hydroxamic acid derivatives, to which N-hydroxybutanamide compounds belong, has been shown to inhibit a variety of enzymes beyond MMPs, including ureases, peroxidases, and histone deacetylases. nih.gov However, specific studies detailing the interaction of (R)-4-amino-3-hydroxybutanamide or its direct derivatives with these particular enzymes are not currently available in the scientific literature. The inhibitory potential of butanamide derivatives on other receptors and enzymes remains an area for future investigation.

Ligand-Receptor/Enzyme Binding and Modulation Studies (in vitro, non-human systems)

The interaction of butanamide derivatives with their biological targets has been quantified through various in vitro assays to determine their binding affinities and inhibitory potencies. These studies are crucial for understanding the structure-activity relationships and for the rational design of more potent and selective compounds.

Determination of Binding Affinities and Inhibitory Potencies (e.g., IC50, Ki values)

The inhibitory activity of butanamide derivatives on GABA transporters and MMPs has been characterized by determining their half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki).

For GABA transporters, the inhibitory potencies of a series of 4-hydroxybutanamide and 4-aminobutanamide derivatives were assessed using a [³H]GABA uptake assay in HEK-293 cells stably expressing the murine GAT subtypes. The results are often expressed as pIC₅₀ values (the negative logarithm of the IC₅₀ in molar). For instance, certain N-arylalkyl-2-(4-diphenylmethylpiperazin-1-yl)-4-hydroxybutyramide derivatives displayed pIC₅₀ values in the range of 3.92 to 5.06, with some compounds showing slight subtype selectivity.

In the case of MMPs, the inhibitory activity of novel N-hydroxybutanamide derivatives was evaluated against MMP-2, MMP-3, MMP-9, and MMP-14. An iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide was found to inhibit MMP-2, MMP-9, and MMP-14 with IC₅₀ values of approximately 1 to 1.5 µM. nih.govnih.gov Another compound from the same study showed a significant effect on MMP-3 activity at a concentration of around 10 µM. nih.gov Molecular docking studies have also been employed to estimate the inhibition constants (Ki), with one active compound having a calculated Ki value of 120.50 nM for MMP-9. nih.gov

Below are interactive tables summarizing the inhibitory potencies of selected butanamide derivatives against GABA transporters and Matrix Metalloproteinases.

Inhibitory Potency of Butanamide Derivatives on Murine GABA Transporters (mGATs)

| Compound | mGAT1 (pIC₅₀) | mGAT2 (pIC₅₀) | mGAT3 (pIC₅₀) | mGAT4 (pIC₅₀) |

|---|---|---|---|---|

| N-benzyl-2-(4-diphenylmethylpiperazin-1-yl)-4-hydroxybutyramide | - | - | - | - |

| N-4-chlorobenzyl-2-(4-diphenylmethylpiperazin-1-yl)-4-hydroxybutyramide | - | - | - | - |

| 2RS,4RS-39c | - | - | - | 5.36 |

| 50a | - | 5.43 | - | - |

Inhibitory Potency of N-Hydroxybutanamide Derivatives on Matrix Metalloproteinases (MMPs)

| Compound | MMP-2 (IC₅₀ µM) | MMP-3 (IC₅₀ µM) | MMP-9 (IC₅₀ µM) | MMP-14 (IC₅₀ µM) |

|---|

Receptor Agonism and Antagonism Profiling (non-human, in vitro)

Derivatives of 4-amino-3-hydroxybutanamide are analogs of the endogenous neurotransmitter γ-aminobutyric acid (GABA) and primarily interact with GABA receptors. wikipedia.org These receptors are broadly classified into ionotropic GABA-A and GABA-C receptors (ligand-gated chloride ion channels) and metabotropic GABA-B receptors (G-protein coupled receptors). nih.govyoutube.com In vitro studies on the parent compound, 4-amino-3-hydroxybutanoic acid (GABOB), reveal a complex interaction profile that is highly dependent on the stereochemistry of the molecule.

The (R)-enantiomer of GABOB acts as a moderate-potency agonist at the GABA-B receptor. wikipedia.org The GABA-B receptor is a heterodimer composed of GBR1 and GBR2 subunits, and its activation leads to inhibitory signals in the neural circuitry. nih.gov Agonist binding to the extracellular domain of the GBR1 subunit induces a conformational change, which is transmitted to the transmembrane domains, ultimately leading to the activation of associated G-proteins (Gi/o). nih.gov This activation can, in turn, inhibit adenylyl cyclase, stimulate the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and inhibit voltage-gated Ca2+ channels, all of which contribute to a reduction in neuronal excitability. nih.govwikipedia.org

Conversely, the (S)-enantiomer of GABOB is reported to be an agonist of the GABA-A receptor and a partial agonist of the GABA-B receptor. wikipedia.org Furthermore, both (R)- and (S)-enantiomers of GABOB have been shown to be full agonists at human recombinant rho1 GABA-C receptors, which are less extensively studied but also contribute to inhibitory neurotransmission. nih.gov

The table below summarizes the receptor activity profile for the enantiomers of the parent acid, GABOB, based on in vitro findings.

| Compound | Receptor Subtype | Activity Profile |

| (R)-4-Amino-3-hydroxybutanoic acid | GABA-B | Agonist wikipedia.org |

| (R)-4-Amino-3-hydroxybutanoic acid | GABA-C (rho1) | Full Agonist nih.gov |

| (S)-4-Amino-3-hydroxybutanoic acid | GABA-A | Agonist wikipedia.org |

| (S)-4-Amino-3-hydroxybutanoic acid | GABA-B | Partial Agonist wikipedia.org |

| (S)-4-Amino-3-hydroxybutanoic acid | GABA-C (rho1) | Full Agonist nih.gov |

Structure-Activity Relationship (SAR) Studies of Functionalized Butanamides

Impact of Chiral Centers on Biological Activity

The stereochemistry of 4-amino-3-hydroxybutanamide derivatives is a critical determinant of their biological activity and receptor selectivity. The chiral center at the C3 position, bearing the hydroxyl group, dictates the orientation of this functional group, which profoundly influences receptor interaction.

Studies comparing the enantiomers of the parent compound, 4-amino-3-hydroxybutanoic acid (GABOB), have established a clear stereochemical preference at different GABA receptor subtypes. nih.gov At GABA-B receptors, the (R)-enantiomer is the more potent agonist. wikipedia.orgnih.gov In contrast, at GABA-A receptors, the selectivity is reversed, with the (S)-enantiomer demonstrating greater activity. nih.govresearchgate.net This opposing enantioselectivity highlights the distinct structural and steric requirements of the binding pockets of these receptor classes.

A similar enantioselectivity pattern (R>S) was observed for agonist activity at human recombinant rho1 GABA-C receptors, matching the preference seen at GABA-B receptors. nih.gov This suggests that the binding sites of GABA-B and GABA-C receptors accommodate the (R)-configuration more favorably. The greater biological activity of (R)-GABOB as a neuromediator in the mammalian central nervous system compared to its (S)-isomer has been demonstrated in multiple studies. researchgate.netresearchgate.net For instance, (S)-(+)-GABOB was found to be about twice as potent as (R)-(-)-GABOB in displacing [3H]muscimol from binding sites associated with GABA-A receptors, confirming the S>R preference at this specific site. researchgate.net

The table below illustrates the enantiomeric preference at different GABA receptor subtypes.

| Receptor Subtype | Enantiomeric Preference | Observed Activity |

| GABA-A | S > R | Agonism nih.govresearchgate.net |

| GABA-B | R > S | Agonism / Partial Agonism wikipedia.orgnih.gov |

| GABA-C (rho1) | R > S | Agonism nih.gov |

Influence of Substituent Variations on Amide, Amino, and Hydroxyl Groups

Modifications to the core functional groups of the butanamide scaffold—the amide, amino, and hydroxyl moieties—significantly alter the pharmacological profile of the resulting derivatives.

Amide Group: The primary amide of butanamide can be N-substituted to create secondary or tertiary amides. These modifications can influence properties such as stability, lipophilicity, and hydrogen bonding capacity. For example, the synthesis of N-hydroxybutanamide derivatives, where the amide nitrogen is attached to a hydroxyl group, has been explored. mdpi.com In one study, N-substituted succinimides were treated with hydroxylamine (B1172632) to yield N-hydroxybutanamide derivatives, which were then evaluated as inhibitors of matrix metalloproteinases (MMPs). mdpi.com This demonstrates that modifying the amide group can shift the biological target entirely away from GABA receptors.

Amino Group: The primary amino group is crucial for interaction with the binding sites of GABA receptors and transporters, often forming a key ionic bond. nih.gov Acetylation of the amino group in 4-aminobutanamide derivatives to form 4-acetamidobutanamide derivatives has been investigated in the context of GABA transporter (GAT) inhibition. acs.org Such modifications can modulate the basicity and binding interactions of the nitrogen atom, thereby fine-tuning the compound's affinity and selectivity for different GAT subtypes.

Hydroxyl Group: The hydroxyl group at the C3 position is a key feature that distinguishes these compounds from GABA. Its presence and stereochemistry are critical for receptor recognition. nih.gov Exchanging the hydroxyl group of (R)-GABOB with a fluorine atom to produce (R)-3-fluoro-GABA results in a compound that retains agonist activity at the GABA-B receptor, indicating that a hydrogen bond acceptor at this position is tolerated. nih.gov The hydroxyl group's ability to form hydrogen bonds is a key factor in the stereoselective interactions observed at different GABA receptor subtypes. nih.gov

Role of Lipophilic Side Chains and Aromatic Moieties in Biological Engagement

The introduction of lipophilic side chains and aromatic moieties onto the 4-amino-3-hydroxybutanamide backbone is a common strategy to enhance potency, modulate selectivity, and improve pharmacokinetic properties, particularly for targeting GABA transporters (GATs) rather than receptors. nih.govacs.org

Research into novel GAT inhibitors has shown that attaching larger, lipophilic fragments to the butanamide scaffold can confer significant inhibitory activity. nih.gov In one series of compounds, a piperidine (B6355638) ring was introduced to replace a flexible carbon chain, and bulky aromatic groups like bisthiophene or fluorenyl were attached to the piperidine. nih.govacs.org These lipophilic and aromatic fragments are thought to engage with hydrophobic pockets within the transporter proteins. nih.gov For instance, in a model of the GAT-1 transporter, a bisthiophene fragment was shown to form hydrophobic interactions and CH−π stacking with tyrosine and phenylalanine residues near the transporter's entrance. nih.gov

Similarly, the introduction of a 3,4-dichlorobenzyl fragment into a related series of inhibitors was found to reach into the S1 binding site of the GAT-2 transporter, forming hydrophobic interactions with leucine (B10760876) and phenylalanine residues. acs.org The nature and position of substituents on these aromatic rings can further refine activity. Electron-withdrawing groups on an aromatic ring, for example, can influence the electronic properties of the entire molecule, affecting binding affinity. nih.gov These findings underscore the importance of lipophilic and aromatic extensions for engaging with non-polar regions of biological targets, thereby enhancing binding and efficacy.

Correlation between Molecular Structure and Efficacy in Biochemical Assays

A direct correlation exists between the molecular structure of 4-amino-3-hydroxybutanamide derivatives and their efficacy in biochemical assays, such as receptor binding or enzyme inhibition studies. Efficacy is often quantified by metrics like the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ke).

For instance, in the development of kappa opioid receptor antagonists, a class of compounds incorporating a complex N-substituted amide structure, subtle changes to the molecular framework resulted in significant shifts in efficacy. nih.gov The addition of a single methyl group to the structure of JDTic, a potent antagonist, produced analogues with Ke values as low as 0.03 nM, indicating extremely high binding affinity. nih.gov This demonstrates that even minor structural modifications can have a dramatic impact on target engagement.

In the context of N-hydroxybutanamide derivatives designed as MMP inhibitors, the addition of an iodoaniline group resulted in a compound with IC50 values between 1 and 1.5 µM for MMP-2, MMP-9, and MMP-14, while showing weaker activity (IC50 ≈ 10 µM) against MMP-3. mdpi.com This illustrates how specific substitutions can confer not only potency but also selectivity against different enzyme isoforms. The stronger binding affinity of the iodoaniline derivative compared to its parent compound was rationalized through molecular docking studies, which predicted a more favorable free energy of binding to the target enzyme. mdpi.com

These examples highlight a fundamental principle of medicinal chemistry: specific structural features—such as stereochemistry, the presence of hydrogen bond donors/acceptors, and the inclusion of lipophilic or aromatic groups—directly translate into measurable efficacy and selectivity in biochemical assays.

The following table provides examples of how structural modifications correlate with biochemical efficacy for different classes of butanamide-related compounds.

| Compound Class | Structural Feature | Biochemical Assay | Efficacy Metric (Example) |

| GABOB Enantiomers | (R)- vs (S)- stereocenter | GABA-A Receptor Binding | (S)-enantiomer is ~2x more potent in displacing [3H]muscimol researchgate.net |

| N-hydroxybutanamides | Iodoaniline substituent | MMP Inhibition | IC50 = 1-1.5 µM for MMP-2, -9, -14 mdpi.com |

| JDTic Analogues | Additional methyl group | Kappa Opioid Receptor Binding | Ke = 0.03 nM nih.gov |

| GAT Inhibitors | Bisthiophene fragment | GAT-1 Inhibition | pIC50 values indicating activity nih.govacs.org |

Computational Chemistry and Molecular Modeling of R 4 Amino 3 Hydroxybutanamide and Its Analogs

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unar.ac.id It is frequently employed to evaluate the binding affinities and determine the appropriate orientations of potential drug molecules within the active site of a protein. unar.ac.idnih.gov

Homology modeling of the GABA(C) ρ(1) receptor, a known target for the carboxylic acid analog of this compound, (R)-4-amino-3-hydroxybutanoic acid ((R)-GABOB), has been instrumental in understanding ligand-receptor interactions. nih.gov Docking simulations of (R)-GABOB into a homology model of the ρ(1) receptor binding site have been performed to elucidate the key interactions driving its activity. nih.gov

Molecular docking simulations predict how a ligand, such as (R)-4-amino-3-hydroxybutanamide, fits into the binding pocket of a target protein. The process generates various possible binding poses and ranks them based on a scoring function, which estimates the binding affinity. mdpi.com The pose with the best score is predicted to be the most favorable binding conformation.

For instance, in studies with analogs, docking experiments on compounds like N-hydroxybutanamide derivatives with the Matrix Metalloproteinase-9 (MMP-9) enzyme resulted in binding energies of -7.02 kcal/mol and -9.44 kcal/mol for different conformations. mdpi.com These values, along with the visual representation of the docked pose, help researchers understand how the molecule is oriented within the active site. mdpi.com The goal is to identify a binding pose that allows for optimal interactions, such as hydrogen bonds and hydrophobic contacts, which stabilize the ligand-protein complex. mdpi.com

A crucial outcome of molecular docking is the identification of specific amino acid residues within the target's binding site that form key interactions with the ligand. nih.gov These interactions are fundamental to the ligand's affinity and selectivity.

In the case of (R)-GABOB binding to the GABA(C) ρ(1) receptor, docking studies revealed a potential hydrogen bond interaction between the hydroxyl group of the ligand and the amino acid residue Threonine 244 (T244), which is located in loop C of the binding site. nih.govnih.gov This interaction is considered critical for the agonist activity of (R)-GABOB at this receptor. nih.gov Site-directed mutagenesis studies, where T244 was replaced with other amino acids, confirmed the importance of this residue, particularly the hydroxyl group on its side chain, for receptor activation. nih.gov The enantioselective action of GABOB is also linked to its interaction with T244. nih.gov

The table below summarizes key interactions identified through docking studies for GABOB analogs and other related compounds.

| Ligand | Target Protein | Key Interacting Residues | Type of Interaction |

| (R)-GABOB | GABA(C) ρ(1) Receptor | Threonine 244 (T244) | Hydrogen Bond |

| GABA-AT Inhibitors | GABA Aminotransferase (GABA-AT) | Gln329, Glu293, Lys357 | Hydrogen Bond, Salt Bridge |

| Undecanol | BminOBP3 | I8, V51, M52, M55, V72, L75, M76, F119, V120, F121, P122 | Hydrophobic Interactions |

Molecular Dynamics (MD) Simulations for Conformational Ensemble and Binding Stability Analysis

While molecular docking provides a static picture of the ligand-target complex, molecular dynamics (MD) simulations offer insights into the dynamic nature of these interactions over time. frontiersin.orgresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and flexibility of the protein and the ligand. frontiersin.org

MD simulations can be used to sample the conformational space of a molecule, providing a more comprehensive understanding of its preferred shapes in different environments. nih.gov Analysis of MD trajectories can reveal the stability of the predicted binding pose from docking. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) provide information about the stability and flexibility of the complex. nih.gov A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the pocket. nih.gov

Furthermore, techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD simulation trajectories to calculate the binding free energy of the ligand-target complex, offering a more accurate estimation of binding affinity than docking scores alone. nih.govnih.gov For example, a 100 ns MD simulation was used to calculate the binding free energy for novel GABA aminotransferase inhibitors. nih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. researchgate.net DFT is a computational method used to model the electronic structure of atoms, molecules, and condensed matter. researchgate.net These calculations provide a detailed understanding of a molecule's geometry, charge distribution, and reactivity. researchgate.net For instance, DFT calculations can be used to optimize the geometry of a molecule and the results can be compared with experimental data from X-ray crystallography. researchgate.net

One of the significant applications of quantum chemical calculations is the prediction of spectroscopic properties. DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. It can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. For example, experimental studies on N-hydroxybutanamide derivatives have reported detailed IR and 1H NMR spectral data. mdpi.com Computational methods like DFT can generate theoretical spectra that aid in the interpretation of these experimental results and confirm the structure of synthesized compounds.

Quantum chemical calculations provide various chemical descriptors that are valuable for understanding Structure-Activity Relationships (SAR). These descriptors quantify different aspects of a molecule's electronic structure.

Key descriptors include:

HOMO and LUMO Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of molecular reactivity and the ability to transfer charge, which is often essential for biological activity. researchgate.net

Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution across a molecule. researchgate.net It identifies electron-rich (negative potential) and electron-poor (positive potential) regions, which are critical for recognizing non-covalent interaction sites, such as those involved in ligand binding to a protein. researchgate.net

By calculating these descriptors for (R)-4-amino-3-hydroxybutanamide and its analogs, researchers can build models that correlate these electronic properties with observed biological activity, thereby guiding the design of new, more potent compounds.

Homology Modeling for Protein Target Structure Prediction

Homology modeling, a computational method for predicting the three-dimensional (3D) structure of a protein, is instrumental when experimental structures are unavailable. This technique relies on the amino acid sequence of the "target" protein and an experimentally determined 3D structure of a homologous protein—the "template." For (R)-4-amino-3-hydroxybutanamide and its analogs, which are structurally related to the neurotransmitter γ-aminobutyric acid (GABA), homology modeling has been pivotal in elucidating the structures of their primary protein targets. Understanding these structures at an atomic level is crucial for designing novel therapeutic agents and comprehending their mechanisms of action. Key targets in the GABAergic system, including GABA transporters (GATs), GABA aminotransferase (GABA-AT), and GABAB receptors, have been the subject of extensive homology modeling studies.

GABA Transporters (GATs)

GABA transporters regulate GABA levels in the synapse and are significant targets for anticonvulsant drugs. The human GABA transporter 1 (GAT-1) has been a primary focus of modeling efforts, especially before high-resolution experimental structures were available. Researchers constructed homology models of GAT-1 to investigate the binding of GABA and various inhibitors.

One of the foundational templates for these models was the crystal structure of a bacterial homolog, the leucine (B10760876) transporter (LeuT) from Aquifex aeolicus. scite.ai Despite the evolutionary distance, the conserved structural fold of the SLC6 family, to which GAT-1 belongs, made LeuT a viable template. These models provided early insights into the GAT-1 structure, including the location of the substrate binding site (S1) and a secondary, extracellular-facing site (S2). researchgate.net Later models utilized templates with higher sequence similarity, such as the dopamine (B1211576) transporter from Drosophila melanogaster (dDAT), which shares about 66% sequence homology with hGAT1. nih.gov

These computational models were then used in molecular docking and molecular dynamics (MD) simulations to analyze how substrates like GABA and inhibitors such as (R)-nipecotic acid and the antiepileptic drug tiagabine (B1662831) interact with the transporter. scite.ai The studies suggested that substrates bind deep within the S1 site, interacting with key residues like Tyr60 and Ser396. scite.ai In contrast, bulkier inhibitors like tiagabine were predicted to occupy a binding pose that spans from the S1 site into the extracellular vestibule, thereby locking the transporter in an outward-open conformation and preventing the reuptake of GABA. scite.airesearchgate.net

| Target Protein | Organism | Template(s) | Sequence Identity | Modeling Platform/Software | Research Focus |

| GABA Transporter 1 (GAT-1) | Homo sapiens | Leucine Transporter (LeuT) | Low (homologous fold) | Not specified | Analysis of GABA, (R)-nipecotic acid, and tiagabine binding modes. scite.ai |

| GABA Transporter 1 (GAT-1) | Homo sapiens | Drosophila Dopamine Transporter (dDAT, PDB: 4XP4) | ~66% | Not specified | Investigation of GABA transport mechanism and ion co-transport. nih.gov |

GABA Aminotransferase (GABA-AT)

GABA aminotransferase (GABA-AT) is the primary enzyme responsible for the degradation of GABA. Inhibiting this enzyme increases GABA concentrations in the brain, an effective strategy for treating epilepsy. As the experimental structure of human GABA-AT was not always available, homology modeling has been employed to support the design of new inhibitors.

Studies have built 3D models of human GABA-AT using the crystal structure of the enzyme from pig liver or Sus scrofa as a template, which shares a high degree of sequence identity (over 95%). ajol.infonih.gov Computational platforms like SWISS-MODEL have been utilized for model generation. nih.gov The quality and accuracy of these models are typically assessed using validation tools that check stereochemical parameters, such as Ramachandran plots, which confirmed that the majority of amino acid residues were in favorable regions. nih.gov

The resulting models have been used to identify the active site and perform docking studies with known inhibitors, like vigabatrin, and novel compounds. nih.gov These computational analyses help to understand the protein-ligand interactions that are essential for inhibitory activity and provide a structural basis for developing new, more potent drugs targeting GABA-AT for conditions such as epilepsy or even for pathogens like Mycobacterium tuberculosis, where GABA-AT is also a crucial enzyme. ajol.info

| Target Protein | Organism | Template(s) | Sequence Identity | Modeling Platform/Software | Research Focus |

| GABA Aminotransferase (GABA-AT) | Homo sapiens | Pig liver GABA-AT | High | Not specified | Structural modeling for rational drug design against epilepsy. ajol.info |

| GABA Aminotransferase (GABA-AT) | Homo sapiens | Sus scrofa GABA-AT (PDB: 4Y0D) | ~95.7% | SWISS-MODEL | Identification of novel inhibitors via virtual screening and pharmacophore analysis. nih.gov |

| GABA Aminotransferase (GABA-AT) | Mycobacterium tuberculosis | Sus scrofa GABA-AT (PDB: 3R4T) | ~83% | SWISS-MODEL | Structure-function analysis and docking of known inhibitors and marine compounds. |

GABAB Receptors

The GABAB receptor, a G-protein coupled receptor (GPCR), mediates the long-lasting inhibitory effects of GABA. It is a heterodimer composed of GABAB1 and GABAB2 subunits. While GABA binds to the extracellular domain of the GABAB1 subunit, the transmembrane domain of the GABAB2 subunit contains an allosteric binding site that is a key target for therapeutic modulators.

Due to the challenges in crystallizing GPCRs, homology modeling has been a critical tool for studying the structure of the GABAB2 transmembrane domain. nih.gov Researchers have constructed models using templates from different GPCR classes (A, B, and C), including the more closely related metabotropic glutamate (B1630785) receptors (mGlu1 and mGlu5), which share sequence identities of 19-22% with the GABAB2 subunit. plos.org A ligand-guided approach is often employed, where multiple models are generated and then evaluated based on their ability to correctly dock known positive allosteric modulators (PAMs) and distinguish them from inactive "decoy" molecules. nih.govplos.org This methodology has led to the development of several putative models of the GABAB2 allosteric site, providing valuable structural hypotheses for how PAMs exert their effects and guiding the future design of novel drugs targeting this receptor. nih.gov

| Target Protein | Organism | Template(s) | Sequence Identity | Modeling Platform/Software | Research Focus |

| GABAB Receptor, GABAB2 Subunit (transmembrane domain) | Homo sapiens | Class A, B, and C GPCRs (e.g., mGlu1, mGlu5) | 10-22% | Not specified | Elucidation of the allosteric binding site for positive allosteric modulators (PAMs). nih.govplos.org |

Biochemical and Mechanistic Metabolic Pathways of 4 Amino 3 Hydroxybutanamide Non Human Systems

Enzymatic Pathways Involved in Biosynthesis and Degradation (if reported for related compounds)

The biosynthesis of (R)-4-amino-3-hydroxybutanamide is not a well-documented natural pathway. However, its structural similarity to L-carnitine and gamma-amino-beta-hydroxybutyric acid (GABOB) suggests potential enzymatic activities that could be involved in its synthesis or degradation. In non-human systems, particularly bacteria, the metabolism of such compounds involves a variety of enzymes.

For instance, the metabolism of L-carnitine in bacteria such as Escherichia coli and Proteus sp. involves enzymes like L-carnitine dehydratase and crotonobetaine reductase. scispace.com Furthermore, some Pseudomonas species can assimilate L-carnitine, with the initial step being catalyzed by L-carnitine dehydrogenase, which oxidizes the hydroxyl group. oup.com These enzymatic reactions highlight potential transformation pathways for the hydroxyl group in (R)-4-amino-3-hydroxybutanamide.

The degradation of the amide moiety is a common biochemical reaction. A wide range of microorganisms possess amidases that catalyze the hydrolysis of amide bonds. researchgate.net For example, amidases from Rhodococcus erythropolis have been used for the hydrolysis of (R)-amides to their corresponding (R)-acids. researchgate.net This suggests a likely degradation pathway for (R)-4-amino-3-hydroxybutanamide would be its conversion to (R)-4-amino-3-hydroxybutanoic acid.

The following table summarizes enzymes potentially involved in the metabolism of (R)-4-amino-3-hydroxybutanamide based on analogous reactions in related compounds.

| Enzyme Class | Potential Reaction on (R)-4-amino-3-hydroxybutanamide | Example Organism (from related compound studies) |

| Amidases/Acylases | Hydrolysis of the butanamide to (R)-4-amino-3-hydroxybutanoic acid and ammonia. | Rhodococcus erythropolis, Ochrobactrum anthropi researchgate.net |

| Dehydrogenases | Oxidation of the 3-hydroxyl group to a ketone, forming 4-amino-3-oxobutanamide. | Pseudomonas aeruginosa (L-carnitine dehydrogenase) oup.com |

| Transaminases | Transfer of the 4-amino group, potentially leading to a keto-acid. | Various bacteria involved in GABA metabolism. |

Mechanistic Studies of Biotransformation Pathways (e.g., N-dealkylation, hydroxylation, amide hydrolysis)

The primary biotransformation pathways applicable to (R)-4-amino-3-hydroxybutanamide in non-human systems would likely involve amide hydrolysis and oxidation of the secondary alcohol.

Amide Hydrolysis: This is a fundamental and widespread biotransformation reaction. Enzymatic amide hydrolysis is catalyzed by amidases or proteases. nih.gov The mechanism generally involves the activation of a water molecule by the enzyme's active site, followed by a nucleophilic attack on the carbonyl carbon of the amide bond. allen.in This leads to the formation of a tetrahedral intermediate which then collapses to release the carboxylic acid and the amine (in this case, ammonia). allen.in This reaction is generally considered irreversible. youtube.com The hydrolysis of the butanamide would yield (R)-4-amino-3-hydroxybutanoic acid.

Hydroxylation: While the subject compound already possesses a hydroxyl group, further hydroxylation at other positions is a theoretical possibility, although less likely for a small, polar molecule. More relevant is the oxidation of the existing 3-hydroxy group.

N-dealkylation: This pathway is not directly applicable to (R)-4-amino-3-hydroxybutanamide as it is a primary amine. N-dealkylation is a metabolic process for secondary and tertiary amines. mdpi.comnih.gov

The following table outlines the plausible biotransformation pathways for (R)-4-amino-3-hydroxybutanamide.

| Biotransformation Pathway | Description | Potential Product |

| Amide Hydrolysis | Cleavage of the C-N bond of the amide group by the addition of water, catalyzed by amidase enzymes. | (R)-4-amino-3-hydroxybutanoic acid and Ammonia |

| Oxidation | Conversion of the secondary alcohol at the C-3 position to a ketone, catalyzed by a dehydrogenase. | 4-amino-3-oxobutanamide |

Identification of Mechanistic Metabolites and their Subsequent Biochemical Fates (non-human systems)

Based on the biotransformation pathways discussed, several key metabolites of (R)-4-amino-3-hydroxybutanamide can be predicted in non-human systems.

The primary metabolite resulting from amide hydrolysis would be (R)-4-amino-3-hydroxybutanoic acid , also known as GABOB. GABOB is a known metabolite in various organisms. Its subsequent fate could involve further degradation through pathways similar to that of gamma-aminobutyric acid (GABA). In bacteria, GABA can be catabolized via the GABA shunt, which involves transamination and oxidation to succinate (B1194679), an intermediate of the citric acid cycle. mdpi.com

Another potential metabolite, arising from the oxidation of the hydroxyl group, would be 4-amino-3-oxobutanamide . The biochemical fate of this keto-amide is less clear from existing literature. It could potentially undergo further metabolism, such as reduction back to the hydroxy compound, hydrolysis of the amide to 4-amino-3-oxobutanoic acid, or transamination of the amino group.

The table below details the potential metabolites and their likely subsequent biochemical fates.

| Potential Metabolite | Precursor Biotransformation | Potential Subsequent Biochemical Fate |

| (R)-4-amino-3-hydroxybutanoic acid (GABOB) | Amide Hydrolysis | Entry into amino acid catabolism; potential conversion to succinate via a modified GABA shunt. |

| Ammonia | Amide Hydrolysis | Incorporation into central nitrogen metabolism (e.g., synthesis of amino acids). |

| 4-amino-3-oxobutanamide | Oxidation of the 3-hydroxyl group | Enzymatic reduction back to the parent compound, amide hydrolysis, or transamination. |

Preclinical Research Applications and Derivatization Strategies for Butanamide, 4 Amino 3 Hydroxy , R

Development of Butanamide Derivatives as Neuropharmacological Probes and Research Tools

The inherent biological activity of the (R)-4-amino-3-hydroxybutanamide scaffold makes it an attractive template for designing neuropharmacological probes. These tools are crucial for studying the function and structure of specific biological targets within the central nervous system. By modifying the core butanamide structure, researchers can develop ligands with specific affinities for various receptors and transporters, thereby helping to elucidate complex neurological pathways.

For instance, derivatives of (R)-GABOB have been synthesized to explore the stereochemical requirements of GABA receptors. Studies on recombinant human GABAc receptors have shown that both (R)- and (S)-enantiomers of 4-amino-3-hydroxybutanoic acid act as full agonists, with the R-enantiomer displaying greater potency (R>S). nih.gov This enantioselectivity is similar to that observed at GABAB receptors but opposite to that at GABAA receptors, highlighting how subtle changes to the scaffold can be used to probe the distinct structural requirements of different receptor subtypes. nih.gov

Furthermore, computational studies combined with synthesis have been employed to develop novel R-GABA analogues as potential leads for targeting the GABAB1 receptor. nih.gov Molecular docking and dynamic simulations help predict the binding affinity of newly designed butanamide derivatives, guiding the synthesis of compounds with improved pharmacological profiles that can be used as research tools to investigate GABAB receptor function. nih.gov

Exploration of the Butanamide Scaffold in Inhibitor Design and Drug Discovery Research

The butanamide scaffold has proven to be a versatile framework in the design of inhibitors for various enzymes and transporters, representing a key strategy in drug discovery. Its chemical structure allows for diverse modifications, enabling the creation of potent and selective inhibitors for targets implicated in a range of diseases.

One significant area of research has been the development of inhibitors for GABA transporters (GATs). Modulating GABA neurotransmission by inhibiting its reuptake is a promising approach for treating neurological disorders like epilepsy and neuropathic pain. Researchers have synthesized series of N-benzyl-4-hydroxybutanamide derivatives and found them to be effective inhibitors of the four murine GABA transporters, mGAT1-4. These studies not only identified potent inhibitors but also helped to establish structure-activity relationships, guiding further optimization.

The butanamide framework has also been utilized to design inhibitors for enzymes outside of the nervous system. For example, N-hydroxybutanamide derivatives have been synthesized and evaluated for their ability to inhibit matrix metalloproteinases (MMPs), enzymes involved in cancer progression and metastasis. nih.gov In one study, an iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide demonstrated inhibitory activity against MMP-2, MMP-9, and MMP-14, suggesting its potential as a lead structure for developing new anti-cancer agents. nih.gov Similarly, the pyridazin-3(2H)-one scaffold, which can be considered a cyclic analogue of the butanamide structure, has been explored for the development of Fatty Acid Binding Protein 4 (FABP4) inhibitors, which have therapeutic potential in cancer and metabolic diseases. nih.gov

These examples underscore the adaptability of the butanamide scaffold in generating diverse molecular entities for drug discovery research across different therapeutic areas.

Investigational Applications in Animal Models (e.g., anticonvulsant activity, antinociception, antidepressant-like effects)

Derivatives built upon the butanamide scaffold have been extensively evaluated in preclinical animal models, demonstrating a wide range of potential therapeutic applications, including anticonvulsant, antinociceptive (pain-relieving), and antidepressant-like effects.

Anticonvulsant Activity: The structural similarity of the butanamide scaffold to GABA suggests its potential for developing antiseizure medications. Numerous studies have shown that GABA-containing compounds and their derivatives possess anticonvulsant properties. researchgate.net For instance, positive allosteric modulators of GABAB receptors, such as CGP7930, have demonstrated anticonvulsant actions in immature rats, suggesting a potential for developing age-specific treatments for epilepsy. nih.govnih.gov In various seizure models, including those induced by pentylenetetrazole (PTZ) and maximal electroshock (MES), novel derivatives have shown significant protective effects. mdpi.com

Antinociceptive Activity: The butanamide scaffold has also been investigated for its potential in developing new analgesics. Several hybrid compounds and derivatives have been tested in animal models of pain. mdpi.com For example, new derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione were evaluated for antinociceptive activity in the hot plate and writhing tests, which are models for central and peripheral pain, respectively. mdpi.comresearchgate.net The acetic acid-induced writhing test, in particular, is a sensitive method for detecting peripheral analgesic activity and has been used to screen various butanamide-related structures. mdpi.comnih.govnih.gov

Antidepressant-like Effects: Dysfunction of the GABAergic system has been linked to depression, making GABAergic modulation a target for novel antidepressant therapies. nih.gov Preclinical studies suggest that activating GABAA receptors can produce antidepressant-like effects in animal models. nih.gov Scopolamine, a muscarinic antagonist, has been shown to produce rapid antidepressant-like effects that are mediated by GABA interneurons in the medial prefrontal cortex. nih.gov While not direct derivatives, these findings support the exploration of GABA-mimetic structures like butanamide derivatives for potential antidepressant activity. Other research has explored the antidepressant-like effects of various compounds in animal models like the forced swim test and learned helplessness test, providing a basis for evaluating butanamide derivatives. researchgate.net

Table 1: Summary of Preclinical Investigational Applications of Butanamide Derivatives

| Therapeutic Area | Animal Model / Test | Observed Effect | Reference |

|---|---|---|---|

| Anticonvulsant | Pentylenetetrazole (PTZ)-induced seizures | Suppression of generalized tonic-clonic seizures | nih.gov |

| Anticonvulsant | Cortical epileptic afterdischarges | Decreased duration of afterdischarges in young rats | nih.gov |

| Antinociceptive | Acetic acid-induced writhing test | Reduction in abdominal writhes (peripheral analgesia) | mdpi.com |

| Antinociceptive | Hot plate test | Potential central analgesic activity | mdpi.com |

| Antidepressant-like | Forced Swim Test / Learned Helplessness | Modulation of behaviors associated with depression | researchgate.net |

Design and Characterization of Subtype-Selective Biological Modulators

A key challenge and goal in modern pharmacology is the development of drugs that act on specific receptor subtypes to maximize therapeutic efficacy while minimizing side effects. The existence of multiple GABAA receptor subtypes, for example, has driven efforts to create modulators that selectively target subtypes associated with specific therapeutic effects, such as anxiolysis or seizure suppression, without causing sedation. nih.gov

The butanamide scaffold serves as a foundational structure for the rational design of such subtype-selective modulators. By understanding the distinct stereochemical and structural requirements of different receptor subtypes, chemists can strategically modify the butanamide core to enhance affinity and selectivity for a desired target. nih.gov For example, the discovery that GABAA and GABAB receptors have opposite stereochemical preferences for the hydroxyl group of GABOB provides a clear basis for designing subtype-selective ligands. nih.gov

The design process for subtype-selective modulators often involves an iterative cycle of chemical synthesis, biological evaluation, and computational modeling. nih.govoregonstate.edu Novel imidazopyridazine-based positive allosteric modulators (PAMs) for the GABAA receptor have been developed through this process, leading to the identification of clinical candidates with improved subtype selectivity. nih.govoregonstate.eduresearchgate.net While not all of these are direct butanamide derivatives, the principles guiding their design are applicable to the butanamide scaffold. The goal is to create molecules that fine-tune the activity of specific neural circuits, offering a more precise therapeutic approach compared to non-selective drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.